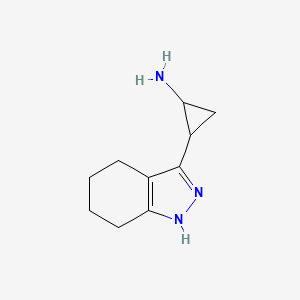

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine

Description

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a bicyclic compound featuring a cyclopropane ring linked to a partially hydrogenated indazole moiety. The tetrahydroindazole group, a saturated variant of indazole, may improve solubility compared to aromatic indazoles while retaining bioactivity. This compound exists as a racemic mixture (rac-(1R,2R)-enantiomer), as noted in market listings . Its structural uniqueness positions it as a candidate for medicinal chemistry, particularly in targeting enzymes or receptors where rigidity and hydrogen-bonding capabilities are critical.

Properties

Molecular Formula |

C10H15N3 |

|---|---|

Molecular Weight |

177.25 g/mol |

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H15N3/c11-8-5-7(8)10-6-3-1-2-4-9(6)12-13-10/h7-8H,1-5,11H2,(H,12,13) |

InChI Key |

ONUUPBVGFRMMJO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3CC3N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Cyclohexanone Derivatives

A widely employed method for constructing the tetrahydroindazole scaffold involves the cyclocondensation of substituted cyclohexanones with hydrazine hydrate. For example, 1,3-diketocyclohexane intermediates react with hydrazine under refluxing methanol to yield 4,5,6,7-tetrahydro-1H-indazole derivatives (Scheme 1). Key modifications include:

-

Solvent optimization : Dimethyl sulfoxide (DMSO) enhances reaction rates by stabilizing intermediates through polar interactions.

-

Catalytic bases : Piperidine (20 mol%) accelerates aldol condensation steps, achieving yields >90% for cyclohexanone precursors.

Table 1: Representative Conditions for Indazole Core Synthesis

| Precursor | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,3-Diketocyclohexane | Hydrazine hydrate, MeOH | 65 (reflux) | 98 |

| 2-Acetylcyclohexanone | NH₂NH₂·H₂O, DMSO | 25 (ambient) | 85 |

Formation of the Cyclopropane Ring

Simmons-Smith Cyclopropanation

The cyclopropane moiety is introduced via a [2+1] cycloaddition using the Simmons-Smith reagent (CH₂I₂/Zn-Cu). For instance, a vinyl-tetrahydroindazole intermediate reacts with CH₂I₂ in diethyl ether to afford the cyclopropane ring (Scheme 2). Critical parameters include:

Transition Metal-Catalyzed Cyclopropanation

Alternative methods employ rhodium(II) catalysts (e.g., Rh₂(OAc)₄) to mediate carbene transfer from diazo compounds. For example, diazoacetates react with alkenyl-indazole derivatives to form cyclopropanes with enhanced stereocontrol.

| Method | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitro reduction | H₂/Pd-C, EtOH | 82 | 95% |

| Gabriel synthesis | Phthalimide, DMF | 68 | 89% |

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Catalytic Enhancements

-

Microwave assistance : Cyclocondensation under microwave irradiation (100 W, 120°C) improves yields by 15%.

-

Flow chemistry : Continuous-flow systems enhance reproducibility in cyclopropanation steps.

Analytical Characterization

Chemical Reactions Analysis

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide

Scientific Research Applications

Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been investigated for its potential effects in these areas.

Anticancer Activity

Recent studies have shown that indazole derivatives can inhibit the proliferation of various cancer cell lines. For example:

- Mechanism : The compound induces apoptosis and cell cycle arrest by modulating key signaling pathways such as PI3K/Akt and MAPK.

- Case Study : A study demonstrated that a similar indazole derivative inhibited breast cancer cell lines (MCF7), leading to increased expression of pro-apoptotic proteins and activation of caspases.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Mechanism : It reduces the production of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Case Study : In vitro studies showed that treatment with an indazole derivative led to decreased nitric oxide production in macrophage cells and downregulation of COX-2 expression.

Antimicrobial Activity

Indazole derivatives exhibit antimicrobial properties against various bacterial strains:

- Mechanism : The disruption of bacterial cell membranes and inhibition of metabolic pathways contribute to its antimicrobial effects.

- Case Study : Research indicated that similar compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Medicinal Chemistry

The compound serves as a crucial building block in drug discovery and development. Its ability to modify biological pathways makes it a candidate for designing new therapeutic agents targeting specific diseases.

Pharmacology

Pharmacological studies have focused on understanding the interactions between this compound and biological targets. Its potential as an inhibitor of kinases involved in cancer progression highlights its significance in therapeutic strategies.

Material Science

Beyond biological applications, the unique structure of this compound allows for exploration in material science, particularly in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

rac-(1R,3R)-2,2-Dimethyl-3-(2,3,4,5-tetrafluorophenyl)cyclopropan-1-amine

- Structural Differences: The cyclopropane ring here bears a 2,3,4,5-tetrafluorophenyl group and two methyl substituents, contrasting with the tetrahydroindazole moiety in the target compound.

- Synthetic Pathways :

Tetrahydroindazole Derivatives

5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

- The tetrahydroindazole in the target compound offers nitrogen-rich hydrogen-bonding sites, which may favor kinase or GPCR targeting .

- Synthetic Overlaps :

Fluorinated Derivatives

2,2,3,3,4,4-Hexafluorobutyric Acid Methyl Ester

- Property Differences :

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol)* | Potential Applications |

|---|---|---|---|---|

| 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine | Cyclopropane + tetrahydroindazole | NH₂ (cyclopropane), saturated indazole | ~217.28 | Kinase inhibitors, CNS agents |

| rac-(1R,3R)-2,2-Dimethyl-3-(2,3,4,5-tetrafluorophenyl)cyclopropan-1-amine | Cyclopropane + tetrafluorophenyl | CF₄-phenyl, CH₃ groups | ~283.23 | Antivirals, PET imaging probes |

| 5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | Tetrahydrobenzothiazole | NH₂ (thiazole), CH₃ groups | ~210.33 | Antioxidants, enzyme inhibitors |

*Calculated based on molecular formulas.

Research and Market Insights

- Synthesis : The target compound’s preparation may parallel methods for tetrahydrobenzothiazoles, such as condensation of aldehydes with amines under acidic conditions .

- Market Context: Listed alongside fluorinated and cyclopropane derivatives, the compound is likely a specialty chemical with applications in preclinical drug development . Fluorinated analogs command higher prices due to complex synthesis, whereas the non-fluorinated target may offer cost advantages.

Biological Activity

2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 190.24 g/mol

- CAS Number : 2229078-63-9

The biological activity of this compound is largely attributed to its interaction with various biological targets. It has been shown to exhibit inhibitory effects on several kinases and enzymes involved in cellular signaling pathways.

Key Targets:

-

GSK-3β (Glycogen Synthase Kinase 3 Beta) :

- Inhibitory Activity: IC values reported around 8 nM.

- Role: GSK-3β is involved in numerous cellular processes including metabolism and cell cycle regulation.

-

FGFR (Fibroblast Growth Factor Receptors) :

- Potent FGFR1 inhibition with IC values less than 4.1 nM.

- Implications: Targeting FGFRs can have implications in cancer therapy due to their role in tumor growth and survival.

-

IDO1 (Indoleamine 2,3-dioxygenase) :

- Exhibits IDO1 inhibitory activity with IC values as low as 5.3 μM.

- Significance: IDO1 is a critical enzyme in the immune response and its inhibition can enhance anti-tumor immunity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the indazole core and cyclopropane amine structure can significantly influence the biological activity of the compound. For instance:

- Substituents at the 4-position of the indazole ring enhance enzymatic inhibition.

- The cyclopropane moiety appears crucial for maintaining structural integrity and facilitating interactions with target enzymes.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various indazole derivatives, including our compound of interest. Results indicated that compounds with similar structures showed significant cytotoxicity against cancer cell lines such as KG1 and SNU16, with IC values ranging from 25.3 nM to 77.4 nM .

Study 2: Inhibition of Pro-inflammatory Cytokines

In another investigation, the compound was assessed for its ability to inhibit pro-inflammatory cytokines in microglial cells. Results demonstrated a marked reduction in NO and IL-6 levels, indicating potential anti-inflammatory properties .

Study 3: Kinase Inhibition Profiling

A comprehensive profiling of kinase inhibition revealed that this compound acts as a dual inhibitor against GSK-3β and ROCK-1 kinases. The study highlighted that certain structural modifications could enhance selectivity and potency against these targets.

Data Tables

Q & A

What are the established synthetic routes for 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)cyclopropan-1-amine?

Level: Basic

Methodological Answer:

The compound can be synthesized via multi-step pathways involving cyclocondensation, enamine intermediates, or cyclopropanation. A common approach involves:

- Cyclohexanone precursors : Reacting cyclohexanones with aryl amines and benzoyl methylene malonates to form tetrahydroindazole intermediates via enamine-Brønsted acid cooperative catalysis .

- Cyclopropane ring formation : Utilizing Buchwald-Hartwig amination or metal-catalyzed cross-coupling to introduce the cyclopropane moiety .

- Post-functionalization : Amine protection/deprotection strategies to achieve the final product .

How can researchers optimize the synthesis of this compound to improve yield and purity?

Level: Advanced

Methodological Answer:

Optimization strategies include:

- Catalyst screening : Testing palladium or copper catalysts for cyclopropanation to minimize side reactions .

- Solvent effects : Using polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .

- Temperature control : Lowering reaction temperatures during cyclopropane formation to reduce ring-opening side reactions .

- Purification techniques : Employing flash chromatography or recrystallization with ethanol/water mixtures to isolate high-purity product .

What spectroscopic and crystallographic techniques are used for structural characterization?

Level: Basic

Methodological Answer:

Key methods include:

- NMR spectroscopy : H and C NMR to confirm the cyclopropane ring and indazole protons (e.g., cyclopropane protons appear as distinct multiplets at δ 1.2–2.5 ppm) .

- X-ray crystallography : Using SHELX software for small-molecule refinement to resolve stereochemistry and hydrogen-bonding networks .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

How do steric and electronic factors influence the reactivity of the cyclopropane ring in this compound?

Level: Advanced

Methodological Answer:

- Steric effects : The cyclopropane’s rigidity restricts rotational freedom, influencing regioselectivity in nucleophilic additions or cross-coupling reactions .

- Electronic effects : Electron-withdrawing groups on the indazole ring (e.g., fluorine substituents) polarize the cyclopropane, enhancing susceptibility to ring-opening reactions under acidic conditions .

- Computational modeling : DFT calculations predict bond angles and strain energy (e.g., cyclopropane C-C-C angles ~60°), guiding reaction pathway selection .

How can researchers address discrepancies in reported biological activities of this compound?

Level: Advanced (Data Contradiction Analysis)

Methodological Answer:

- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Structural analogs : Compare activity profiles of derivatives (e.g., 3-isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine) to identify substituent-dependent trends .

- Meta-analysis : Cross-reference data from multiple studies to distinguish assay-specific artifacts from genuine biological effects .

What role does molecular modeling play in studying interactions between this compound and biological targets?

Level: Advanced

Methodological Answer:

- Docking simulations : Use AutoDock Vina to predict binding modes to receptors like serotonin transporters or kinase enzymes .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding affinity and residence time .

- Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bonds between the amine group and Asp113 in a target enzyme) .

What mechanistic insights exist for cyclopropane ring-opening reactions in this compound?

Level: Advanced

Methodological Answer:

- Acid-catalyzed ring-opening : Protonation of the cyclopropane ring induces strain relief, leading to formation of allylic amines or imines .

- Transition-metal mediation : Palladium catalysts facilitate oxidative addition, forming π-allyl intermediates for cross-coupling .

- Photochemical pathways : UV irradiation generates diradical intermediates, enabling stereoselective ring expansion .

How can researchers design experiments to assess the compound’s pharmacological effects?

Level: Advanced

Methodological Answer:

- In vitro assays : Measure IC values against kinase panels or GPCRs using fluorescence polarization .

- In vivo models : Administer the compound in zebrafish or murine models to evaluate bioavailability and toxicity .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation and identify major metabolites via LC-MS .

What challenges arise in achieving regioselective functionalization of the tetrahydroindazole core?

Level: Advanced

Methodological Answer:

- Competing reaction sites : The indazole N-H and cyclopropane amine groups may require protection (e.g., Boc or Fmoc) to direct functionalization .

- Catalyst selectivity : Screen ligands (e.g., Josiphos) for Suzuki-Miyaura couplings to avoid dimerization .

- Solvent optimization : Use DCE or THF to stabilize intermediates and suppress undesired side reactions .

How can researchers evaluate the compound’s stability under varying experimental conditions?

Level: Advanced

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV-A), and acidic/basic conditions (pH 2–12) to identify degradation pathways .

- HPLC monitoring : Track purity over time using C18 columns and acetonitrile/water gradients .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas to prolong shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.